(5-Ethynylpyridin-3-yl)(morpholino)methanone
Overview
Description
(5-Ethynylpyridin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
A study by Wang et al. (2016) focused on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1), an important intermediate for creating biologically active compounds with potential anti-cancer properties (Wang et al., 2016).
Flanagan et al. (2014) discovered that Morpholylureas show potential as potent and selective inhibitors of AKR1C3, which could offer treatments for leukemia and hormone-related cancers (Flanagan et al., 2014).
Prasad et al. (2018) synthesized a novel bioactive heterocycle: (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrating promising antiproliferative activity and stability (Prasad et al., 2018).
Kopach et al. (2009) developed a commercial synthesis for producing chiral 2-morpholine, a key pharmaceutical intermediate, with high yields and potential for continuous process with magnesium recycling (Kopach et al., 2009).
Chumachenko et al. (2014) studied the interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of various products (Chumachenko et al., 2014).
Tang and Fu (2018) synthesized 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, which showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Properties
IUPAC Name |
(5-ethynylpyridin-3-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-7-11(9-13-8-10)12(15)14-3-5-16-6-4-14/h1,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIAGSVPEHQLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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